Bis(triphenylphosphine)palladium(II)chloride
Overview
Description
Bis(triphenylphosphine)palladium(II) chloride, commonly referred to as PdCl2(PPh3)2, is a coordination compound with palladium(II) chloride and triphenylphosphine ligands. It is a versatile catalyst used in various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Scientific Research Applications
Catalysis in Organic Reactions : Bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) has been widely utilized in organic synthesis, particularly as a catalyst. It has shown effectiveness in catalyzing regioselective addition reactions, such as the addition of benzeneselenol to terminal alkynes, and subsequent isomerization to yield internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011). Additionally, it has been used in the palladium-catalyzed synthesis of substituted phenylethynylpentamethyldisilanes and phenylethynylheptamethyltrisilanes from bromo- or iodo-benzenes (Horn, Grossman, & Whitenack, 1987).
Cross-Coupling Reactions : This compound is also significant in cross-coupling reactions, such as the Suzuki cross-coupling. For instance, it serves as a precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004). Additionally, it has shown applicability in the palladium-catalyzed coupling of allenylphosphine oxides with N-tosylhydrazones, leading to the synthesis of phosphinyl [3]dendralenes (Mao, Zhang, Chen, Zhu, & Wu, 2017).
Synthesis of Complex Organic Molecules : Bis(triphenylphosphine)palladium(II) chloride is used in the synthesis of complex organic molecules. It catalyzes the intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines, facilitating the production of isoindolin-1-ones (Cho, Shim, Choi, Kim, Shim, & Kim, 2000).
Structural Characterization : This compound is involved in the synthesis and structural characterization of various metal complexes. For example, it has been used to react with (PhTe)2Hg in THF, resulting in binuclear complexes with tellurolate bridges (Back, de Oliveira, & Lang, 2015).
Polymerization Catalyst : It has been employed as a catalyst in the polymerization of certain monomers, such as 4-bromo-4′-ethynyl biphenyl, to produce polymers with reasonable thermal stability (Trumbo & Marvel, 1987).
Safety And Hazards
Future Directions
Bis(triphenylphosphine)palladium(II)chloride is a versatile catalyst with wide-ranging applications in organic synthesis, particularly in carbon-carbon cross-coupling reactions . It is also applicable to other coupling reactions such as Suzuki- and Sonogashira-coupling reactions . It is expected to find more applications in the synthesis of complex organic molecules in the future .
properties
IUPAC Name |
dichloropalladium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIGQDRGKUECZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15604-37-2 | |
Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
701.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(triphenylphosphine)palladium(II) | |
CAS RN |
13965-03-2, 10199-34-5 | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(triphenylphosphine)palladium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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